

# An In-depth Technical Guide on the Spectroscopic Analysis of 6-Ethoxynicotinaldehyde

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## Compound of Interest

Compound Name: 6-Ethoxynicotinaldehyde

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This technical guide offers a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **6-Ethoxynicotinaldehyde** (CAS RN: 97455-61-3). While experimental NMR data for this specific compound is not readily available in the public domain, this document provides predicted mass spectrometry data and an analysis of expected NMR spectral characteristics based on analogous compounds and established principles of spectroscopic theory. Detailed experimental protocols for acquiring such data are also presented.

## Compound Information

- IUPAC Name: 6-ethoxypyridine-3-carbaldehyde
- Molecular Formula:  $C_8H_9NO_2$
- Molecular Weight: 151.16 g/mol
- Chemical Structure:

## Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio ( $m/z$ ) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass spectrometry data for **6-Ethoxynicotinaldehyde**.

Table 1: Predicted Mass Spectrometry Data for **6-Ethoxynicotinaldehyde**[\[1\]](#)

Ion Species	Predicted $m/z$
$[M+H]^+$	152.0706
$[M+Na]^+$	174.0525
$[M+K]^+$	190.0265
$[M+NH_4]^+$	169.0971
$[M-H]^-$	150.0560

M represents the parent molecule.

## NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen ( $^1H$ ) and carbon-13 ( $^{13}C$ ).

Disclaimer: As of the latest search, experimental  $^1H$  and  $^{13}C$  NMR data for **6-Ethoxynicotinaldehyde** are not publicly available. The following tables present expected chemical shift ranges based on the analysis of structurally similar compounds, such as other substituted nicotinaldehydes.[\[2\]](#)

## Expected $^1H$ NMR Spectral Data

The  $^1H$  NMR spectrum would provide information on the number of different types of protons and their neighboring protons.

Table 2: Expected  $^1H$  NMR Chemical Shifts for **6-Ethoxynicotinaldehyde**

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.5	Singlet (s)	1H
Pyridine Ring (H-2)	8.5 - 8.8	Singlet (s)	1H
Pyridine Ring (H-4)	7.9 - 8.2	Doublet (d)	1H
Pyridine Ring (H-5)	6.8 - 7.1	Doublet (d)	1H
Ethoxy (-OCH <sub>2</sub> CH <sub>3</sub> )	4.3 - 4.6	Quartet (q)	2H
Ethoxy (-OCH <sub>2</sub> CH <sub>3</sub> )	1.3 - 1.6	Triplet (t)	3H

Solvent: CDCl<sub>3</sub>

## Expected <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Table 3: Expected <sup>13</sup>C NMR Chemical Shifts for **6-Ethoxynicotinaldehyde**

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
Aldehyde (-CHO)	190 - 195
Pyridine Ring (C-6)	163 - 168
Pyridine Ring (C-2)	150 - 155
Pyridine Ring (C-4)	137 - 142
Pyridine Ring (C-3)	125 - 130
Pyridine Ring (C-5)	110 - 115
Ethoxy (-OCH <sub>2</sub> CH <sub>3</sub> )	60 - 65
Ethoxy (-OCH <sub>2</sub> CH <sub>3</sub> )	14 - 18

Solvent: CDCl<sub>3</sub>

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, based on standard laboratory practices.

### NMR Data Acquisition

Sample Preparation:

- Weigh approximately 5-10 mg of **6-Ethoxynicotinaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz or higher, corresponding to the  $^1\text{H}$  frequency.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 to 4096, due to the low natural abundance of  $^{13}\text{C}$ .

- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 220 ppm.
- Temperature: 298 K.

#### Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of the  $\text{CDCl}_3$  triplet for  $^{13}\text{C}$ .
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry Data Acquisition

#### Sample Preparation:

- Prepare a dilute solution of **6-Ethoxynicotinaldehyde** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

#### Electrospray Ionization (ESI) Mass Spectrometry Parameters:

- Ionization Mode: Positive ion mode ( $[\text{M}+\text{H}]^+$ ) is typically used for compounds with basic nitrogen atoms.
- Capillary Voltage: 3.0 - 4.5 kV.
- Cone Voltage: 20 - 40 V.
- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 300 - 400 °C.

- Desolvation Gas Flow (N<sub>2</sub>): 600 - 800 L/hr.
- Mass Range: m/z 50 - 500.

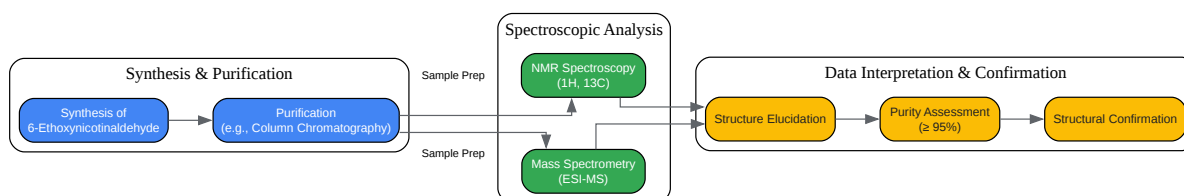
#### Data Analysis:

- Identify the molecular ion peak (e.g., [M+H]<sup>+</sup>).
- Analyze the fragmentation pattern (if any) to confirm structural features. The primary fragmentation would likely involve the loss of the ethoxy group or the aldehyde group.

## Visualizations

### Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **6-Ethoxynicotinaldehyde**.



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## References

- 1. PubChemLite - 6-ethoxynicotinaldehyde (C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
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